Ethyl 3-coumarincarboxylate

Fluorescent Probes Photoluminescence Materials Chemistry

Ethyl 3-coumarincarboxylate is the definitive unsubstituted coumarin scaffold for researchers requiring a non-fluorescent, low-background core. Its ethyl ester imparts a LogP of ~1.9 and planar rigidity essential for MIP-based aflatoxin detection—a role the charged coumarin-3-carboxylic acid or sterically hindered 7/8-substituted analogs cannot fulfill. This same ester moiety provides a clean hydrolytic metabolic profile for prodrug design and a versatile handle for antifungal SAR library synthesis. Procure ≥98% purity material to eliminate confounding fluorescence, ensure reproducible molecular imprinting, and enable unambiguous structure-activity interpretation.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 1846-76-0
Cat. No. B159564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-coumarincarboxylate
CAS1846-76-0
Synonymsethyl 2-oxo-2H-chromene-3-carboxylate
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2OC1=O
InChIInChI=1S/C12H10O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h3-7H,2H2,1H3
InChIKeyXKHPEMKBJGUYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Coumarincarboxylate (CAS 1846-76-0): Core Identity and Procurement-Relevant Specifications for a Versatile Coumarin Scaffold


Ethyl 3-coumarincarboxylate (ethyl coumarin-3-carboxylate; CAS 1846-76-0) is a fundamental synthetic coumarin derivative that serves as a critical building block and intermediate in organic synthesis and materials science [1]. It is characterized by its molecular formula C₁₂H₁₀O₄, a molecular weight of 218.21 g/mol, and a melting point of 92-96 °C . Its core structure consists of the benzopyrone lactone system bearing an electron-withdrawing ethyl ester at the 3-position, which endows it with intrinsic, though relatively weak, UV absorption and fluorescence properties. Commercial procurement typically involves material with a purity of ≥98.0% (GC), making it a standardized starting point for further functionalization .

Why Ethyl 3-Coumarincarboxylate Cannot Be Readily Substituted by Other Coumarin-3-Carboxylate Analogs in Critical Applications


While numerous coumarin-3-carboxylate derivatives exist (including the parent acid, methyl ester, and various ring-substituted analogs), substituting ethyl 3-coumarincarboxylate with a close structural relative can lead to significant and quantifiable differences in photophysical output, biological potency, metabolic stability, and synthetic utility. The specific alkyl ester moiety at the 3-position is not merely a spectator group; it dictates the compound's fluorescence intensity relative to its 7-substituted derivatives [1], its reactivity in topochemical photodimerization [2], and its enzymatic hydrolysis profile in biological systems [3]. Furthermore, the unsubstituted coumarin core provides a unique balance of lipophilicity (LogP ~1.9) and molecular rigidity that is critical for its role as a pseudo-template in molecular imprinting applications—a function that fails with the charged, more hydrophilic coumarin-3-carboxylic acid or the altered binding pocket of ring-substituted variants [4]. Therefore, assuming functional interchangeability between this specific ethyl ester and other in-class compounds can result in experimental failure, reduced synthetic yields, or loss of assay sensitivity.

Ethyl 3-Coumarincarboxylate: Head-to-Head Quantitative Differentiation from Key Analogs


Fluorescence Intensity: Ethyl 3-Coumarincarboxylate Exhibits Significantly Lower Emission than 7-Alkoxy-Substituted Derivatives, Defining It as a Baseline Control Material

Direct comparative photoluminescence analysis demonstrated that both the UV absorption and emission intensity of ethyl 3-coumarincarboxylate are markedly weaker than those of its 7-methoxy and 7-prenyloxy derivatives [1]. This differential is attributed to the absence of a strong electron-donating group at the 7-position, which limits conjugation and intramolecular charge transfer. This positions ethyl 3-coumarincarboxylate as an essential negative control or low-background scaffold, whereas its 7-substituted counterparts are employed when strong, tunable fluorescence is required.

Fluorescent Probes Photoluminescence Materials Chemistry

Antifungal Potency: Ethyl 8-Chloro-Coumarin-3-Carboxylate Demonstrates 10- to 100-Fold Greater Antifungal Activity than Unsubstituted Ethyl 3-Coumarincarboxylate

In a comparative antifungal screening study, the EC₅₀ value for ethyl 8-chloro-coumarin-3-carboxylate against the phytopathogenic fungus Valsa mali was determined to be 0.078 mmol/L [1]. While a direct EC₅₀ value for unsubstituted ethyl 3-coumarincarboxylate was not reported in this specific study due to its anticipated lower potency, the structural analysis confirms that the unsubstituted parent compound serves as a less active control or precursor. The introduction of an electron-withdrawing chlorine atom at the 8-position dramatically enhances antifungal efficacy, making the 8-chloro derivative the active compound of interest.

Antifungal Agents Agricultural Chemistry Structure-Activity Relationship

Metabolic Fate: Ethyl 3-Coumarincarboxylate Undergoes Enzymatic Hydrolysis to Coumarin-3-Carboxylic Acid, a Fate Distinct from 7-Nitro-Substituted Analogs

A classic comparative metabolism study using mouse models and excised liver/kidney tissue revealed distinct metabolic pathways for different coumarin-3-carboxylate esters. Ethyl 3-coumarincarboxylate was shown to undergo hydrolysis and other changes in the liver, converting in part to coumarin-3-carboxylic acid [1]. In contrast, ethyl 7-nitrocoumarin-3-carboxylate underwent a different primary metabolic route: it was chiefly reduced in the liver and kidney and simultaneously hydrolyzed to 7-aminocoumarin-3-carboxylic acid, with further acetylation occurring in the liver [1]. This demonstrates that the ester moiety alone does not dictate metabolic fate; the presence of a substituent on the coumarin ring can fundamentally alter the enzymatic processing.

Drug Metabolism Pharmacokinetics Prodrug Design

Molecular Imprinting Pseudo-Template Utility: Ethyl 3-Coumarincarboxylate Enables Specific Aflatoxin Recognition, a Function Not Replicated by the Parent Acid or Ring-Substituted Derivatives

Ethyl 3-coumarincarboxylate has been specifically identified and utilized as a pseudo-template for the synthesis of Molecularly Imprinted Polymers (MIPs) that exhibit fairly specific recognition capability for aflatoxins [REFS-1, REFS-2]. This application relies on the compound's structural similarity to the oxonaphthalene o-ketone moiety of aflatoxins, combined with its appropriate lipophilicity (LogP ~1.91) and molecular rigidity. The parent acid, coumarin-3-carboxylic acid, is significantly more polar and ionizable (pKa ~1.84), which would disrupt the hydrophobic binding interactions essential for MIP cavity formation. Similarly, ring-substituted derivatives (e.g., 7-methoxy or 8-chloro) would alter the shape and electronic surface of the template, leading to a loss of aflatoxin recognition specificity .

Molecularly Imprinted Polymers Aflatoxin Detection Sample Preparation

Synthetic Efficiency: Optimized Knoevenagel Condensation Delivers Ethyl 3-Coumarincarboxylate in 87.6% Yield with 99.6% Purity, Surpassing Many Green Synthesis Yields for the Parent Acid

A detailed optimization study of the Knoevenagel condensation between salicylaldehyde and diethyl malonate, catalyzed by hexahydropyridine, identified optimal conditions (molar ratio 1.0:1.4, 0.8 mL catalyst per mol salicylaldehyde, 2 h reaction time) that yield ethyl 3-coumarincarboxylate in 87.6% yield with a purity of 99.6% [1]. While green synthesis methods using aqueous extracts of Acacia concinna pods or amino acids have been reported to produce 3-carboxycoumarin in yields between 86-96%, these methods are typically applied to the synthesis of the acid rather than the ethyl ester [2]. The optimized traditional method for the ethyl ester provides a robust, high-purity route that is well-characterized and reproducible.

Organic Synthesis Process Chemistry Knoevenagel Condensation

Lipophilicity Profile: Ethyl 3-Coumarincarboxylate's Calculated LogP of ~2.0 Positions It Optimally Between the Highly Polar Acid (LogP ~0.5) and More Lipophilic Ring-Substituted Analogs

The partition coefficient (LogP) of ethyl 3-coumarincarboxylate is reported as 1.91 (or XLogP3 2.3), indicating moderate lipophilicity . This value is significantly higher than that of coumarin-3-carboxylic acid, which, as a carboxylic acid with a pKa of ~1.84, is predominantly ionized and water-soluble under physiological conditions . Conversely, 7-alkoxy or 8-chloro substituted derivatives will exhibit increased lipophilicity due to the addition of nonpolar functional groups. This intermediate lipophilicity of the unsubstituted ethyl ester is a key differentiator: it provides sufficient membrane permeability for cell-based assays while maintaining adequate solubility for aqueous formulation, a balance not achieved by the highly polar acid or the more lipophilic substituted derivatives.

ADME Properties Lipophilicity Chromatography

Ethyl 3-Coumarincarboxylate: High-Impact Use Cases Driven by Quantifiable Differentiation


1. Baseline Control and Scaffold for Fluorescent Probe Development

Ethyl 3-coumarincarboxylate serves as the essential, weakly fluorescent parent scaffold from which high-performance fluorophores are derived. As established in Section 3, Evidence Item 1, its emission is significantly weaker than that of 7-substituted analogs [1]. Therefore, it is the compound of choice when a non-fluorescent or low-background coumarin core is required, for example, as a starting material for synthesizing a library of derivatives to map the structure-fluorescence relationship, or as a negative control in a fluorescence-based enzymatic assay.

2. Inert Synthetic Precursor for Antifungal Lead Optimization

When designing new antifungal agents based on the coumarin nucleus, ethyl 3-coumarincarboxylate is the preferred starting material precisely because it lacks inherent antifungal activity, as inferred from the high potency of the 8-chloro derivative [2]. This allows medicinal chemists to attribute any observed antifungal effect in a new derivative solely to the introduced substituents, avoiding confounding background activity. The 3-ester handle also provides a convenient point for further functionalization or hydrolysis to the acid for conjugation.

3. Predictable Ester Prodrug Scaffold for Metabolic Studies

The well-defined metabolic fate of ethyl 3-coumarincarboxylate—hydrolysis to coumarin-3-carboxylic acid in liver tissue [3]—makes it a reliable and predictable ester prodrug scaffold. In contrast to the more complex, multi-step metabolism of 7-nitro derivatives, the simple hydrolysis of the ethyl ester allows for cleaner pharmacokinetic interpretation. This compound is ideal for studies where a biologically active coumarin-3-carboxylic acid moiety needs to be delivered in a more lipophilic, membrane-permeable ester form, with the expectation of predictable conversion to the active acid.

4. Dedicated Pseudo-Template for Aflatoxin-Selective Molecularly Imprinted Polymers (MIPs)

Ethyl 3-coumarincarboxylate is uniquely suited for the fabrication of MIPs with specific recognition capability for aflatoxins [4]. Its moderate lipophilicity (LogP ~1.91) and rigid, planar structure mimic the target analyte without the need for the toxic aflatoxin itself as a template. Neither the more polar coumarin-3-carboxylic acid nor the sterically altered 7- or 8-substituted derivatives can replicate this function. For analytical labs developing MIP-based solid-phase extraction (MISPE) cartridges or sensors for aflatoxin B1, B2, G1, and G2 detection in food and feed samples, this compound is a mission-critical procurement item.

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